2-amino-1-benzyl-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
2-amino-1-benzyl-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrroloquinoxaline core, which is a fused ring system containing nitrogen atoms, and is substituted with an amino group, a benzyl group, and a thiophen-2-ylmethyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Mode of Action
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
For instance, thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water .
Result of Action
Indole derivatives have been found to have a broad spectrum of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-benzyl-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials to form the pyrroloquinoxaline core, followed by functional group modifications to introduce the amino, benzyl, and thiophen-2-ylmethyl substituents.
Formation of the Pyrroloquinoxaline Core: This can be achieved through the cyclization of a suitable precursor, such as a 2-nitroaniline derivative, with a diketone or an aldehyde under acidic or basic conditions.
Introduction of Substituents: The amino group can be introduced via nucleophilic substitution reactions, while the benzyl and thiophen-2-ylmethyl groups can be added through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, solvent recycling, and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-benzyl-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Alkylating Agents: Alkyl halides such as benzyl chloride or thiophen-2-ylmethyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests potential pharmacological activities, such as anticancer, antimicrobial, or anti-inflammatory effects. It can be used as a lead compound for drug development.
Biological Studies: It can be employed in studies to understand its interaction with biological targets, such as enzymes or receptors, and to elucidate its mechanism of action.
Chemical Biology: The compound can serve as a probe to investigate biological pathways and processes.
Material Science: Due to its heterocyclic structure, it may have applications in the development of organic semiconductors or other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds with a quinoxaline core, such as quinoxaline-2,3-dione, which have similar structural features and potential biological activities.
Thiophene Derivatives: Compounds containing a thiophene ring, such as thiophene-2-carboxamide, which share the thiophene moiety and may exhibit similar chemical reactivity.
Pyrroloquinoline Derivatives: Compounds like pyrroloquinoline quinone, which have a fused ring system similar to the pyrroloquinoxaline core.
Uniqueness
2-amino-1-benzyl-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is unique due to its specific combination of substituents and the resulting structural complexity. This uniqueness may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-amino-1-benzyl-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5OS/c24-21-19(23(29)25-13-16-9-6-12-30-16)20-22(27-18-11-5-4-10-17(18)26-20)28(21)14-15-7-2-1-3-8-15/h1-12H,13-14,24H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSUTTBIUKTVMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5=CC=CS5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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